
S-1,3-Benzothiazol-2-yl 4-(4-phenylbutoxy)benzene-1-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-1,3-Benzothiazol-2-yl 4-(4-phenylbutoxy)benzene-1-carbothioate is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-1,3-Benzothiazol-2-yl 4-(4-phenylbutoxy)benzene-1-carbothioate typically involves multiple steps, including the formation of the benzothiazole ring and subsequent functionalization. Common synthetic routes include:
Condensation Reactions: The condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring.
Substitution Reactions: Introduction of the phenylbutoxy group through nucleophilic substitution reactions.
Thioester Formation: The final step involves the formation of the carbothioate group through esterification reactions.
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Techniques such as microwave irradiation and one-pot multicomponent reactions are used to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
S-1,3-Benzothiazol-2-yl 4-(4-phenylbutoxy)benzene-1-carbothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester group to thiols or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted aromatic compounds .
Scientific Research Applications
S-1,3-Benzothiazol-2-yl 4-(4-phenylbutoxy)benzene-1-carbothioate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of S-1,3-Benzothiazol-2-yl 4-(4-phenylbutoxy)benzene-1-carbothioate involves interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler structure with similar biological activities.
2-Aminobenzenethiol: A precursor in the synthesis of benzothiazole derivatives.
Phenylbutoxybenzene: Shares the phenylbutoxy group but lacks the benzothiazole ring.
Uniqueness
S-1,3-Benzothiazol-2-yl 4-(4-phenylbutoxy)benzene-1-carbothioate is unique due to its combination of the benzothiazole ring and the phenylbutoxy group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
917898-04-5 |
|---|---|
Molecular Formula |
C24H21NO2S2 |
Molecular Weight |
419.6 g/mol |
IUPAC Name |
S-(1,3-benzothiazol-2-yl) 4-(4-phenylbutoxy)benzenecarbothioate |
InChI |
InChI=1S/C24H21NO2S2/c26-23(29-24-25-21-11-4-5-12-22(21)28-24)19-13-15-20(16-14-19)27-17-7-6-10-18-8-2-1-3-9-18/h1-5,8-9,11-16H,6-7,10,17H2 |
InChI Key |
LZNSBMDAQVOHOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C(=O)SC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


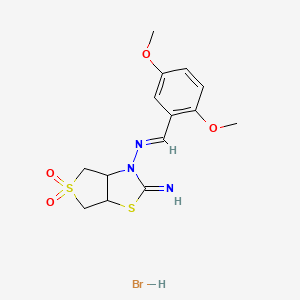
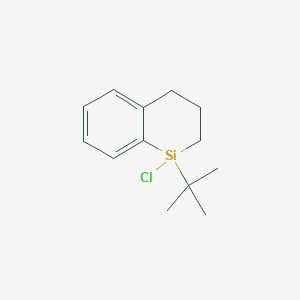

![(2S)-2-[(1R)-2-nitro-1-(3-phenoxyphenyl)ethyl]cyclohexan-1-one](/img/structure/B12618258.png)

![N-[3-(dimethylamino)propyl]-3-(7H-purin-6-ylamino)propanamide](/img/structure/B12618272.png)

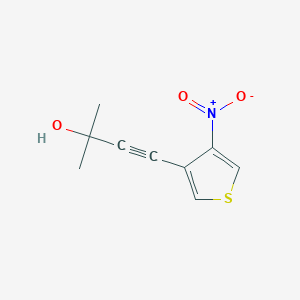
![3,3'-{[4-(Propan-2-yl)phenyl]methylene}bis(1-methyl-1H-indole)](/img/structure/B12618303.png)
![1-{2-Methyl-5-[(phenylsulfanyl)methyl]furan-3-yl}ethan-1-one](/img/structure/B12618306.png)

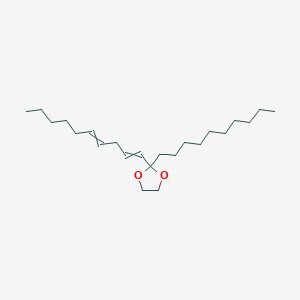
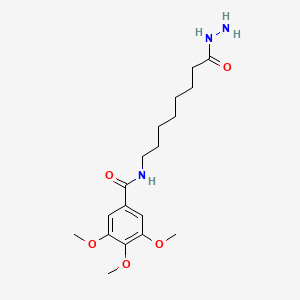
![(1S,11S,12R,16S)-11-benzoyl-14-naphthalen-1-yl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12618323.png)
